molecular formula C6H13NO2 B072161 2-(Dimethylamino)ethyl acetate CAS No. 1421-89-2

2-(Dimethylamino)ethyl acetate

Cat. No.: B072161
CAS No.: 1421-89-2
M. Wt: 131.17 g/mol
InChI Key: GOLSFPMYASLXJC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl acetate is an organic compound with the molecular formula C6H13NO2. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical synthesis processes and has applications in different fields such as pharmaceuticals, agrochemicals, and industrial chemistry .

Scientific Research Applications

2-(Dimethylamino)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, coatings, and adhesives.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system

Mode of Action

As a glycine derivative , it may interact with glycine receptors or other related targets in the body. The compound might alter the function of these targets, leading to changes at the cellular level. More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Given its relation to glycine , it might influence pathways where glycine acts as a neurotransmitter

Result of Action

As a derivative of glycine , it might have effects similar to those of glycine, such as modulating neuronal activity. More detailed studies are needed to describe these effects.

Safety and Hazards

2-(Dimethylamino)ethyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl acetate can be synthesized through the esterification of 2-(dimethylamino)ethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced distillation techniques helps in purifying the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-(Dimethylamino)ethanol and acetic acid.

    Substitution: Various substituted amines or esters.

    Oxidation: Amides or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl acetate is unique due to its specific ester functionality, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where both nucleophilic and ester functionalities are required .

Properties

IUPAC Name

2-(dimethylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLSFPMYASLXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061684
Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-89-2
Record name Dimethylaminoethyl acetate
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Record name Dimethylaminoethyl acetate
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Record name 2-(Dimethylamino)ethyl acetate
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dimethylaminoethyl acetate
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Record name DIMETHYLAMINOETHYL ACETATE
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Synthesis routes and methods I

Procedure details

With gentle cooling, 168.5 g of acetic anhydride are added dropwise to 133.6 g of 2-dimethylaminoethanol in the course of 20 minutes, whereupon the temperature rises from 20° C. to a maximum of 105° C. The reaction mixture is kept for 30 minutes at 100° C. and then cooled. Then 750 ml of CHCl3 are added and the acetic acid formed is neutralised with 380 ml of 20% sodium hydroxide solution at 30°-35° C. with cooling. The two phases are separated and the organic phase is washed with a small amount of H2O. Distillation of the residue affords 151.7 g (77.7%) of product with a boiling point of 114° C./225 torr.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77.7%

Synthesis routes and methods II

Procedure details

With gentle cooling, 168.5 g of acetic anhydride are added dropwise to 133.6 g of 2-dimethylaminoethanol in the course of 20 minutes, whereupon the temperature rises from 20° C. to a maximum of 105° C. The reaction mixture is kept for 30 minutes at 100° C. and then cooled. Then 750 ml of CHCl3 are added and the acetic acid formed is neutralised with 380 ml of 20% sodium hydroxide solution at 30°-35° C. with cooling. The two phases are separated and the organic phase is washed with a small amount of H2O. Distillation of the residue affords 151.7 g (77.7%) of product with a boiling point of 114° C./225 torr.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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